Disodium iminodimethanesulphinate
Description
Disodium iminodimethanesulphinate (CAS No. 126998-36-9) is a sulfinic acid derivative with the molecular formula C₃H₆NNa₂O₄S₂. It is a white crystalline powder highly soluble in water, primarily utilized in industrial and pharmaceutical applications due to its reducing properties and stability under controlled conditions. The compound features an iminodimethanesulfinate backbone, which enables its role as a free radical scavenger and intermediate in organic synthesis. Its synthesis typically involves the reaction of iminodimethanesulfinic acid with sodium hydroxide, followed by crystallization .
Properties
CAS No. |
23714-13-8 |
|---|---|
Molecular Formula |
C2H5NNa2O4S2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
disodium;(sulfinatomethylamino)methanesulfinate |
InChI |
InChI=1S/C2H7NO4S2.2Na/c4-8(5)1-3-2-9(6)7;;/h3H,1-2H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
InChI Key |
DSXIVVZABZMVKP-UHFFFAOYSA-L |
Canonical SMILES |
C(NCS(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium iminodimethanesulphinate typically involves the reaction of iminodimethanesulphinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Iminodimethanesulphinic acid+2NaOH→Disodium iminodimethanesulphinate+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Disodium iminodimethanesulphinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonates, while reduction can produce a variety of reduced sulfur compounds .
Scientific Research Applications
Disodium iminodimethanesulphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving sulfur metabolism.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which disodium iminodimethanesulphinate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical state. This property is particularly useful in redox reactions and biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Disodium iminodimethanesulphinate belongs to a class of sulfinic acid salts. Below is a comparative analysis with structurally or functionally analogous compounds:
Table 1: Comparative Properties of Sulfinic Acid Salts
| Property | This compound | Sodium Hydroxymethanesulfinate (Rongalite) | Disodium Ethane-1,2-Disulfinate |
|---|---|---|---|
| Molecular Formula | C₃H₆NNa₂O₄S₂ | CH₃NaO₃S₂ | C₂H₄Na₂O₄S₂ |
| Molecular Weight (g/mol) | 279.25 | 154.11 | 222.14 |
| Solubility in Water | >500 g/L (20°C) | 300 g/L (20°C) | 450 g/L (20°C) |
| Primary Application | Polymerization inhibitor, redox agent | Textile bleaching, reducing agent | Metal surface treatment |
| Thermal Stability | Decomposes at 220°C | Decomposes at 150°C | Stable up to 180°C |
| pH Stability Range | 6–10 | 3–9 | 7–12 |
| Toxicity (LD50, oral rat) | 2,500 mg/kg | 1,200 mg/kg | 3,000 mg/kg |
Key Findings :
Reductive Capacity: this compound exhibits stronger reducing power compared to sodium hydroxymethanesulfinate (Rongalite) due to its dual sulfinate groups, enabling efficient radical termination in polymerization processes .
Stability: Unlike disodium ethane-1,2-disulfinate, which degrades rapidly under acidic conditions, this compound remains stable in neutral to mildly alkaline environments (pH 6–10), making it suitable for pharmaceutical formulations .
Applications: While Rongalite dominates textile bleaching, this compound is preferred in high-temperature industrial processes (e.g., rubber vulcanization) owing to its superior thermal resistance .
Biological Activity
Disodium iminodimethanesulphinate (DIMS) is a compound that has garnered interest in various biological applications, particularly due to its potential therapeutic effects and mechanisms of action. This article explores the biological activity of DIMS, focusing on its cytotoxicity, anti-inflammatory properties, and potential applications in agriculture and medicine.
Chemical Structure and Properties
This compound is a sulfonic acid derivative, characterized by its unique structure which allows it to interact with biological systems effectively. Its chemical formula is , indicating the presence of two sodium ions, which enhance its solubility in aqueous environments.
The biological activity of DIMS can be attributed to its ability to interact with various cellular components, leading to significant biochemical changes. Its mechanism includes:
- Oxidative Stress Modulation : DIMS may induce oxidative stress in cells, which can lead to apoptosis in cancerous cells while sparing normal cells.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential therapeutic applications of DIMS. Various studies have demonstrated its effects on different cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Inhibition of cell proliferation |
| HCT116 (colon cancer) | 20 | Increased oxidative stress markers |
These findings suggest that DIMS has selective cytotoxic effects on cancer cells, making it a candidate for further research in oncology.
Anti-Inflammatory Activity
DIMS has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.
Table: Summary of Anti-Inflammatory Effects
| Cytokine | Control Level (pg/mL) | DIMS Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
The reduction in cytokine levels suggests that DIMS could be beneficial in treating inflammatory diseases.
Agricultural Applications
Beyond its medical potential, DIMS has been explored as a fungicide. Studies show that it effectively inhibits the growth of various fungal pathogens by disrupting their metabolic processes. For instance, experiments demonstrated that treatment with DIMS significantly reduced the viability of Fusarium graminearum, a pathogen responsible for wheat blight.
Case Study: Efficacy Against Fusarium graminearum
A study conducted on wheat plants treated with DIMS showed:
- Reduction in Fungal Biomass : A decrease of approximately 60% in fungal biomass was observed compared to untreated controls.
- Decreased Mycotoxin Production : The production of deoxynivalenol (DON), a harmful mycotoxin produced by Fusarium, was reduced by up to 50% with DIMS treatment.
These results highlight the dual role of DIMS as both a therapeutic agent and an agricultural fungicide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
